N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine

Übersicht

Beschreibung

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine is a complex lipid molecule that belongs to the class of sphingolipids. Sphingolipids are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis. This compound is characterized by the presence of a long-chain fatty acid, sphingoid base, and a phosphocholine head group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine typically involves the following steps:

Synthesis of the Sphingoid Base: The sphingoid base can be synthesized through the condensation of L-serine and palmitoyl-CoA, followed by reduction and desaturation steps.

Acylation: The sphingoid base is then acylated with oleoyl chloride (9Z-octadecenoyl chloride) in the presence of a base such as pyridine to form N-(9Z-octadecenoyl)-sphing-4-enine.

Phosphorylation: The acylated sphingoid base is phosphorylated using phosphocholine chloride in the presence of a catalyst such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Purification Techniques: Such as column chromatography and recrystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine undergoes various chemical reactions, including:

Oxidation: The double bond in the fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.

Reduction: The carbonyl group in the sphingoid base can be reduced using reducing agents such as sodium borohydride.

Substitution: The phosphocholine head group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different head groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Signaling and Membrane Dynamics

Role in Membrane Structure:

Sphingomyelin is an integral component of cellular membranes, particularly in lipid rafts—microdomains that facilitate signaling pathways. It interacts with cholesterol to form liquid-ordered domains, which are essential for protein localization and function .

Cell Signaling:

Sphingomyelin metabolism produces bioactive sphingolipids, such as ceramides and sphingosine, which are involved in cell signaling pathways related to apoptosis, proliferation, and inflammation .

Therapeutic Applications

Neuroprotection:

Research indicates that sphingomyelin derivatives can provide neuroprotective effects in models of neurodegenerative diseases. For instance, studies have shown that this compound can modulate neuronal cell death pathways in conditions like Alzheimer's disease .

Drug Delivery Systems:

Due to its amphiphilic nature, sphingomyelin is utilized in the development of liposomes for drug delivery. These liposomes can encapsulate hydrophilic drugs and enhance their bioavailability while reducing toxicity .

Lipidomics Research

Metabolomic Studies:

Sphingomyelin is frequently analyzed in lipidomics studies to understand its role in metabolic diseases. Advanced mass spectrometry techniques enable the profiling of sphingomyelin levels in various biological samples, providing insights into disease mechanisms .

Case Study: Lipid Profiling in Disease Models

A study employing high-resolution mass spectrometry identified alterations in sphingomyelin levels associated with non-alcoholic fatty liver disease (NAFLD). The findings suggest that sphingomyelin may serve as a biomarker for disease progression .

Cancer Research

Tumor Microenvironment:

Sphingomyelin metabolism is altered in cancer cells, influencing the tumor microenvironment and immune response. Research has indicated that manipulating sphingomyelin levels can affect tumor growth and metastasis .

Case Study: Sphingolipid Modulation in Cancer Therapy

In a recent study, the administration of sphingomyelin was shown to inhibit tumor growth in mouse models of breast cancer by inducing apoptosis through ceramide accumulation .

Applications in Vaccine Development

Adjuvant Systems:

Sphingomyelin derivatives are being explored as adjuvants in vaccine formulations due to their ability to enhance immune responses. They can improve antigen presentation and stimulate T-cell responses .

Data Summary

Wirkmechanismus

The mechanism of action of N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes, modulating cellular processes such as apoptosis and inflammation. The compound’s effects are mediated through its interaction with sphingolipid metabolic pathways and its ability to act as a second messenger in signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(9Z-octadecenoyl)-sphinganine: Similar structure but lacks the phosphocholine head group.

N-(9Z-octadecenoyl)-(2S)-hydroxyglycinate: Contains a hydroxyglycine moiety instead of the sphingoid base.

Ceramide NP: Contains a phytosphingosine backbone and a saturated fatty acid.

Uniqueness

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine is unique due to its specific combination of a sphingoid base, a long-chain unsaturated fatty acid, and a phosphocholine head group. This unique structure allows it to play distinct roles in cellular processes and makes it a valuable compound for research and industrial applications.

Biologische Aktivität

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine, also known as sphingomyelin (SM) with a specific acyl chain, is a bioactive lipid that plays significant roles in various biological processes. This compound is part of the sphingolipid family, which is crucial in cellular signaling, membrane structure, and function. This article delves into its biological activity, including its metabolic pathways, physiological roles, and potential therapeutic applications.

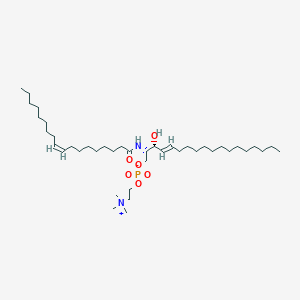

Chemical Structure and Properties

This compound consists of a sphingosine backbone with a 9Z-octadecenoyl acyl chain and a phosphocholine head group. The structure can be represented as follows:

This lipid exhibits unique properties due to its unsaturated fatty acid chain, influencing membrane fluidity and protein interactions.

1. Cell Signaling

Sphingomyelins like this compound are involved in signal transduction pathways. They can modulate cellular responses through the generation of bioactive metabolites such as ceramide and sphingosine-1-phosphate (S1P). These metabolites are implicated in various cellular processes including apoptosis, proliferation, and inflammation .

2. Membrane Structure

As a component of cell membranes, this compound contributes to membrane integrity and functionality. Its presence in lipid rafts facilitates the clustering of signaling molecules, influencing receptor activation and downstream signaling cascades .

3. Role in Disease

Research indicates that alterations in sphingolipid metabolism, including changes in sphingomyelin levels, are associated with several diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. For example, increased levels of S1P derived from sphingomyelin have been linked to tumor progression and metastasis .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Metabolism : A study demonstrated that sphingomyelin metabolism influences cancer cell survival by modulating apoptosis pathways. Inhibition of sphingomyelin synthase led to increased ceramide levels, promoting apoptosis in cancer cells .

- Neuroprotective Effects : Another study highlighted the neuroprotective role of sphingomyelin in models of neurodegeneration. The compound was shown to mitigate oxidative stress-induced neuronal death by enhancing autophagy pathways .

Table: Biological Activities and Effects

Eigenschaften

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEADXWAAWCCDG-QDDWGVBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334466 | |

| Record name | N-Oleoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108392-10-5 | |

| Record name | N-Oleoylsphingomyelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108392105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Oleoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of N-Oleoylsphingomyelin in a lipid monolayer affect Cholesterol Oxidase activity compared to a monolayer containing only 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) and Cholesterol?

A1: The study by Henriksen et al. demonstrated that Cholesterol Oxidase activity is significantly affected by the presence of N-Oleoylsphingomyelin in a mixed lipid monolayer. [] While both POPC/Cholesterol and N-Oleoylsphingomyelin/Cholesterol monolayers exhibited peak Cholesterol Oxidase activity at a surface pressure of around 20 mN/m, the activity was noticeably lower in the presence of N-Oleoylsphingomyelin. [] This suggests that N-Oleoylsphingomyelin interacts with Cholesterol in a manner that hinders the enzyme's access to its substrate. The researchers propose that this is due to the tight interaction between N-Oleoylsphingomyelin and Cholesterol, potentially forming tightly packed domains that limit Cholesterol's availability for oxidation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.